For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Diethylmethoxyborane
Introduction
Diethylmethoxyborane (DEMB) is a versatile organoboron reagent with significant applications in modern organic synthesis and pharmaceutical development.[1] Its unique reactivity, particularly as a stereoselective reducing agent, has made it an invaluable tool for the synthesis of complex molecules, including antibiotics and statins.[2] This document provides a comprehensive overview of the chemical and physical properties of Diethylmethoxyborane, detailed experimental protocols, and its key applications.
Core Properties of Diethylmethoxyborane
Diethylmethoxyborane is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[2][3] It is also highly sensitive to moisture.[4] These properties necessitate careful handling and storage under an inert atmosphere.
Chemical and Physical Properties
The fundamental properties of Diethylmethoxyborane are summarized in the table below. It is important to distinguish between the neat compound and its commercially available solutions, as properties like density and flash point vary significantly.
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 7397-46-8 | [3][5] |
| Molecular Formula | C₅H₁₃BO | [1][3][5][6] |
| Molecular Weight | 99.97 g/mol | [3][5] |
| IUPAC Name | diethyl(methoxy)borane | [3] |
| Synonyms | Methyl diethylborinate, Methoxydiethylborane | [5][7] |
| InChI Key | FESAXEDIWWXCNG-UHFFFAOYSA-N | [3][5] |
| SMILES | CCB(CC)OC | [5] |
| Physical Properties | ||
| Appearance | Colorless to yellowish transparent liquid | [2][8] |
| Density (neat) | 0.761 g/mL at 25 °C | [2][5] |
| Density (1.0M in THF) | 0.868 g/mL at 25 °C | [9] |
| Boiling Point | 83.2 ± 9.0 °C at 760 mmHg; 89-90 °C | [6][7] |
| Refractive Index (n20/D) | 1.387 | [5] |
| Flash Point (neat) | -9 °C / 15.8 °F | [2][6] |
| Flash Point (1.0M in THF) | -18 °C / -0.4 °F (closed cup) | [9] |
| Safety Information | ||
| Hazard Classifications | Pyrophoric Liquid 1, Skin Corrosion 1B, Acute Toxicity 4 | [3] |
| Hazard Statements | H250 (Catches fire spontaneously if exposed to air), H314 (Causes severe skin burns and eye damage) | [3][10] |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of Diethylmethoxyborane. While full spectra are best obtained from dedicated databases, typical characterization data is as follows:
| Spectroscopy | Data |
| ¹H NMR | Spectra are available from suppliers like Sigma-Aldrich.[3] |
| ¹¹B NMR | Used to monitor reaction progress during synthesis to confirm the conversion of starting materials.[1][11] |
| ¹³C NMR | Spectral data for related structures is available, aiding in the characterization of derivatives.[12] |
| Mass Spec | Utilized in analytical studies to identify functional groups in related compounds.[7] |
Reactivity and Applications
Diethylmethoxyborane is a key reagent in several classes of organic reactions, primarily driven by the electrophilic nature of the boron atom.
Diastereoselective Reduction
The most prominent application of Diethylmethoxyborane is in the diastereoselective reduction of β-hydroxy ketones to yield syn-1,3-diols.[2] This reaction is typically performed in conjunction with sodium borohydride (B1222165) (NaBH₄). The methoxy (B1213986) group acts as a directing group, forming a chelate with the substrate, which guides the hydride attack to achieve high stereoselectivity. This methodology is a cornerstone in the synthesis of statin drugs, which are vital for cholesterol management.[2]
A logical diagram illustrating the workflow for this reduction is presented below.
Caption: Workflow for the diastereoselective reduction of β-hydroxy ketones using DEMB.
Suzuki Coupling and Other Reactions
Diethylmethoxyborane serves as a precursor for generating other valuable organoboron reagents.
-
Boronic Acid Ester Synthesis: It reacts with organolithium agents to form boronic acid ethers, which are intermediates for Suzuki coupling reactions.[1][2]
-
Polymerization: It has been studied as a catalyst for ring-opening metathesis polymerization (ROMP) and borane-mediated controlled radical polymerization for synthesizing fluoropolymers.[1][13]
-
Other Applications: It is also used in Reformatsky reactions, enantioselective synthesis of sugars, and homologation reactions.[1][14]
Experimental Protocols
Synthesis of Diethylmethoxyborane
A common laboratory and industrial synthesis involves the reaction of a Grignard reagent with a boron source, followed by treatment with methanol (B129727).[15] The entire process must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent decomposition and fire.[16]
Materials:
-
Magnesium turnings
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous methanol
-
Anhydrous ether (e.g., diethyl ether or THF) as solvent
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel under a nitrogen atmosphere, add magnesium turnings and anhydrous ether. Slowly add a solution of bromoethane in anhydrous ether to initiate the formation of ethylmagnesium bromide.
-
Triethylborane (B153662) Synthesis: Cool the Grignard reagent solution and slowly add boron trifluoride etherate while maintaining a low temperature. This in-situ reaction forms triethylborane.
-
Reaction with Methanol: After the formation of triethylborane is complete, slowly add a solution of anhydrous methanol in ether. This substitution reaction converts triethylborane to Diethylmethoxyborane.
-
Stabilization & Purification: Add a stabilizer like triethylamine (B128534) to prevent hydrolysis.[1] The resulting product can be purified by fractional distillation under an inert atmosphere to achieve high purity (>99.9%).[1] Reaction progress and purity can be monitored using ¹¹B NMR spectroscopy.[1]
A diagram of the synthesis workflow is provided below.
Caption: General workflow for the synthesis and purification of Diethylmethoxyborane.
Handling and Storage
Due to its hazardous nature, strict safety protocols are mandatory when working with Diethylmethoxyborane.
-
Inert Atmosphere: Always handle the compound in a closed system under dry nitrogen or argon, for instance, within a glovebox or using Schlenk line techniques.[16] Do not allow contact with air.[4][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coats, safety glasses, and chemical-resistant gloves.[18]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable and pyrophoric materials.[16] Keep away from heat, sparks, and open flames.[16] Containers may form explosive peroxides upon prolonged storage and should be dated upon opening.[10][18]
-
Spills and Fire: In case of fire, use a Class D fire extinguisher (dry chemical powder). Do NOT use water or halogenated hydrocarbon extinguishers.[16] For spills, use an inert absorbent material.
Role in Drug Development
The unique reactivity of organoboron compounds has cemented their role in medicinal chemistry.[19] Diethylmethoxyborane contributes significantly as a building-block reagent rather than a therapeutic agent itself. Its primary role is to facilitate the efficient and stereocontrolled synthesis of complex pharmaceutical intermediates.[1] The ability to create specific stereocenters, as seen in the synthesis of syn-1,3-diols, is critical for producing enantiomerically pure drugs, where only one enantiomer provides the desired therapeutic effect.[2] Its application in synthesizing precursors for statins and antibiotics highlights its importance in producing widely used and life-saving medications.[2]
References
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- 2. Diethylmethoxyborane | JSC Aviabor [jsc-aviabor.com]
- 3. Diethylmethoxyborane | C5H13BO | CID 522516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
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- 8. Diethylmethoxyborane, 50% solution in THF | JSC Aviabor [jsc-aviabor.com]
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- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. spectrabase.com [spectrabase.com]
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- 15. researchgate.net [researchgate.net]
- 16. jsc-aviabor.com [jsc-aviabor.com]
- 17. CN103483366A - Preparation method of methoxy diethyl borane - Google Patents [patents.google.com]
- 18. fishersci.com [fishersci.com]
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